2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine
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Overview
Description
2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and fluorine substituents. Common reagents used in these reactions include chlorinating agents and fluorinating agents. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: The compound is used in various industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine: This compound shares a similar structure but differs in the pyridine ring.
2-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid: Another structurally related compound with different functional groups.
BTRX-246040: A potent NOP antagonist with high selectivity, showcasing different pharmacological properties
Properties
IUPAC Name |
2-chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-8-14-5-6(11)7(15-8)16-3-1-9(12,13)2-4-16/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIPCPGENYEXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC(=NC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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